

(5-Chloro-2-(trifluoromethyl)phenyl)methanol

CAS number and structure

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Compound of Interest

Compound Name: (5-Chloro-2-(trifluoromethyl)phenyl)methanol

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An In-Depth Technical Guide to **(5-Chloro-2-(trifluoromethyl)phenyl)methanol**: A Key Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, is a powerful tool for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This guide provides a comprehensive technical overview of **(5-Chloro-2-(trifluoromethyl)phenyl)methanol**, a critical building block that embodies the advantageous characteristics of trifluoromethylated aromatic systems. We will delve into its chemical identity, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Compound Identification and Structure

Precise identification is the foundation of all chemical research. **(5-Chloro-2-(trifluoromethyl)phenyl)methanol** is a substituted benzyl alcohol derivative whose structure is key to its utility.

The compound is registered under CAS Number 261763-21-7.^{[1][2]} Its molecular structure consists of a benzene ring substituted with a chloro group at the 5-position, a trifluoromethyl group at the 2-position, and a hydroxymethyl (methanol) group at the 1-position.

Caption: Chemical structure of **(5-Chloro-2-(trifluoromethyl)phenyl)methanol**.

Physicochemical and Spectroscopic Data

A summary of the core physicochemical properties is essential for experimental design and interpretation.

Property	Value	Source
CAS Number	261763-21-7	[1] [2]
Molecular Formula	C ₈ H ₆ ClF ₃ O	[1]
Molecular Weight	210.58 g/mol	[1] [2]
Synonyms	Benzenemethanol, 5-chloro-2-(trifluoromethyl)-	[1]

Note: Further properties such as melting point, boiling point, and solubility would be determined empirically and reported in specific supplier documentation.

Synthesis and Chemical Reactivity

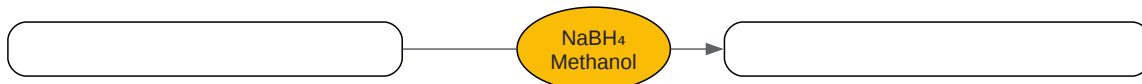
Understanding the synthesis and reactivity of this molecule is crucial for its application as a chemical intermediate.

Synthetic Pathways

(5-Chloro-2-(trifluoromethyl)phenyl)methanol is typically synthesized via the reduction of a corresponding carbonyl compound. The most common precursor is 5-chloro-2-(trifluoromethyl)benzaldehyde or a derivative of 5-chloro-2-(trifluoromethyl)benzoic acid. This reduction can be achieved using standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.

The causality behind this choice is straightforward: aldehydes and carboxylic acids are common commercial starting materials, and their reduction to primary alcohols is a high-yielding and well-established transformation in organic synthesis.

Synthesis via reduction of the corresponding aldehyde.



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Caption: Synthetic route to **(5-Chloro-2-(trifluoromethyl)phenyl)methanol**.

Key Reactivity: Oxidation

As a primary alcohol, the hydroxymethyl group is the primary site of reactivity. A key and illustrative reaction is its oxidation back to the corresponding aldehyde, 5-chloro-2-(trifluoromethyl)benzaldehyde. This transformation is valuable for creating another useful building block. A common and efficient method for this oxidation involves using pyridinium chlorochromate (PCC) in a solvent like dichloromethane (DCM).^[3]

The choice of PCC is deliberate; it is a milder oxidizing agent compared to others like potassium permanganate or chromic acid, which helps to prevent over-oxidation to the carboxylic acid, thus ensuring a high yield of the desired aldehyde product. This self-validating protocol stops the reaction at the aldehyde stage, which is often the desired outcome for subsequent synthetic steps.

Role in Drug Discovery and Medicinal Chemistry

The true value of **(5-Chloro-2-(trifluoromethyl)phenyl)methanol** lies in its utility as a scaffold in drug design. The trifluoromethyl group is not merely a bulky substituent; it profoundly influences the molecule's properties in ways that are highly advantageous for creating effective pharmaceuticals.

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes.^[4] Replacing a metabolically vulnerable methyl or hydrogen group with a CF₃ group can significantly increase a drug's half-life and bioavailability.^{[4][5]}

- **Lipophilicity:** The CF_3 group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes.^[4] This is a critical factor for oral bioavailability and for drugs targeting the central nervous system.
- **Binding Affinity:** As a strong electron-withdrawing group, the CF_3 group can alter the electronic profile of the aromatic ring, influencing pKa and hydrogen bonding capabilities. This can lead to stronger and more selective binding interactions with target proteins.^{[4][5]}

Numerous FDA-approved drugs contain a trifluoromethyl group, highlighting its importance in modern therapeutics.^{[4][6]} This building block serves as a precursor for more complex molecules investigated for a wide range of diseases, from cancer to neurological disorders.^{[5][7]}

Experimental Protocol: Oxidation to Aldehyde

This section provides a detailed, step-by-step methodology for the oxidation of **(5-Chloro-2-(trifluoromethyl)phenyl)methanol**, a fundamental transformation for any researcher working with this compound.

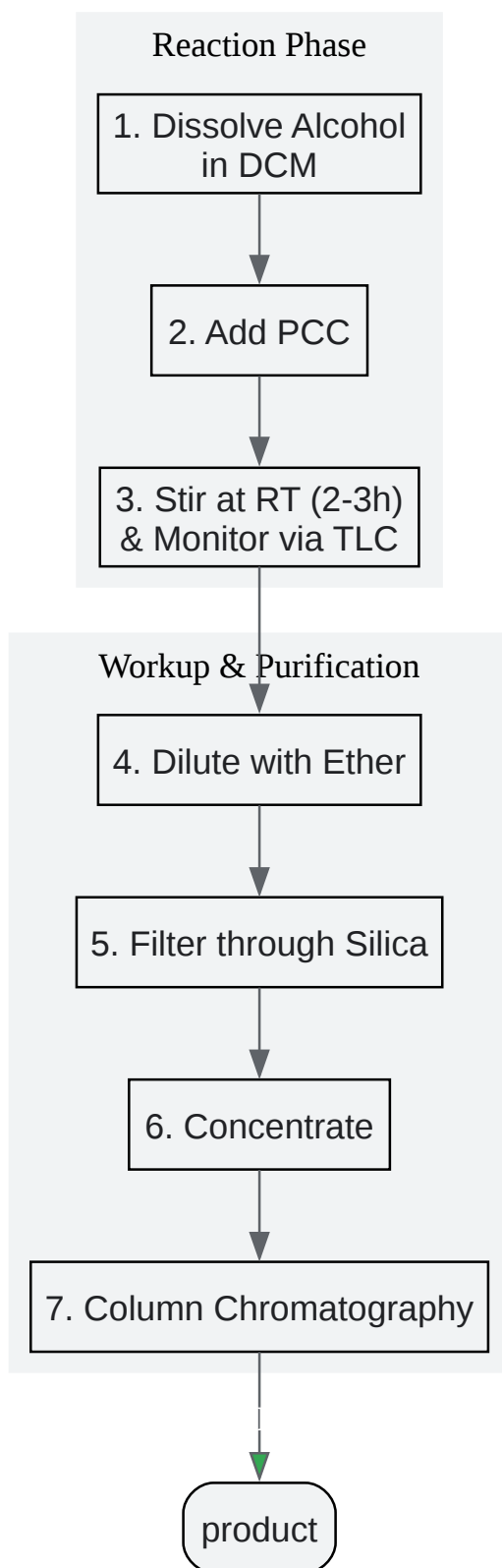
Objective: To synthesize 5-chloro-2-(trifluoromethyl)benzaldehyde from **(5-chloro-2-(trifluoromethyl)phenyl)methanol**.

Materials:

- **(5-Chloro-2-(trifluoromethyl)phenyl)methanol**
- Pyridinium chlorochromate (PCC)
- Dichloromethane (DCM), anhydrous
- Diethyl ether
- Silica gel for column chromatography
- Hexane and Ethyl acetate (for elution)

Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **(5-chloro-2-(trifluoromethyl)phenyl)methanol** (1.0 equivalent) in anhydrous dichloromethane.
- **Addition of Oxidant:** To this solution, add pyridinium chlorochromate (PCC) (2.0 equivalents) in one portion.
- **Reaction Monitoring:** Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-3 hours).^[3]
- **Workup:** Upon completion, dilute the reaction mixture with diethyl ether and continue stirring for an additional hour. This helps to precipitate the chromium byproducts.
- **Filtration:** Filter the mixture through a pad of silica gel or Celite to remove the insoluble chromium salts. Wash the filter cake thoroughly with diethyl ether.
- **Concentration:** Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude oil using silica gel column chromatography. Elute with a hexane/ethyl acetate solvent system (e.g., 90:10 v/v) to isolate the pure 5-chloro-2-(trifluoromethyl)benzaldehyde.^[3]



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Caption: Experimental workflow for the oxidation of the title compound.

Safety and Handling

As with any halogenated and trifluoromethylated aromatic compound, proper safety precautions are mandatory.

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.^[8]^[9] Avoid contact with skin and eyes.^[10]
- Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- First Aid: In case of skin contact, wash immediately with plenty of water.^[10] In case of eye contact, rinse cautiously with water for several minutes.^[10] If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

Conclusion

(5-Chloro-2-(trifluoromethyl)phenyl)methanol is more than just a chemical; it is a strategic tool for molecular innovation. Its unique combination of a reactive alcohol handle and the powerful trifluoromethyl group makes it an invaluable precursor in the synthesis of advanced pharmaceutical intermediates. By understanding its synthesis, reactivity, and the profound influence of its fluorine content, researchers can leverage this building block to design and create next-generation therapeutics with enhanced efficacy, stability, and pharmacokinetic profiles.

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